molecular formula C15H19BO2S B3179926 (3-Methylbenzo[b]thiophen-2-yl)boronic acid pinacol ester CAS No. 1072811-91-6

(3-Methylbenzo[b]thiophen-2-yl)boronic acid pinacol ester

Cat. No.: B3179926
CAS No.: 1072811-91-6
M. Wt: 274.2
InChI Key: DVHBFOOMPZZQBN-UHFFFAOYSA-N
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Description

(3-Methylbenzo[b]thiophen-2-yl)boronic acid pinacol ester is a boronic ester derivative with the molecular formula C15H19BO2S. It is a white to yellow solid and is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Biochemical Analysis

Biochemical Properties

4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-2-yl)-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, facilitating reactions such as the Suzuki-Miyaura coupling . This compound acts as a boronic acid derivative, which can form covalent bonds with hydroxyl groups on enzymes and proteins, thereby influencing their activity and stability.

Cellular Effects

The effects of 4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-2-yl)-1,3,2-dioxaborolane on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of specific kinases and phosphatases, thereby altering the phosphorylation status of key signaling molecules . Additionally, it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, 4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-2-yl)-1,3,2-dioxaborolane exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-2-yl)-1,3,2-dioxaborolane have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of 4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-2-yl)-1,3,2-dioxaborolane vary with different dosages in animal models. At low doses, it can enhance cellular function and promote healthy metabolic activity . At high doses, it can exhibit toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, indicating that there is a narrow therapeutic window for this compound.

Metabolic Pathways

4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-2-yl)-1,3,2-dioxaborolane is involved in several metabolic pathways. It interacts with enzymes such as kinases and phosphatases, influencing metabolic flux and metabolite levels . This compound can also affect the activity of cofactors, thereby modulating the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, 4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-2-yl)-1,3,2-dioxaborolane is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of 4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-2-yl)-1,3,2-dioxaborolane is critical for its activity. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can influence its function, allowing it to interact with specific biomolecules and exert its effects in a targeted manner.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylbenzo[b]thiophen-2-yl)boronic acid pinacol ester typically involves the reaction of 3-methylbenzo[b]thiophene with a boronic acid derivative under specific conditions. One common method is the palladium-catalyzed borylation of 3-methylbenzo[b]thiophene using bis(pinacolato)diboron in the presence of a base such as potassium acetate .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

(3-Methylbenzo[b]thiophen-2-yl)boronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry

In chemistry, (3-Methylbenzo[b]thiophen-2-yl)boronic acid pinacol ester is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions. It serves as a building block for the construction of biaryl structures .

Biology and Medicine

In biological and medicinal research, this compound is used to synthesize molecules with potential therapeutic properties. It is involved in the development of new drugs and bioactive compounds .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methylbenzo[b]thiophen-2-yl)boronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in the synthesis of certain biaryl compounds that are challenging to produce using other boronic esters .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-methyl-1-benzothiophen-2-yl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BO2S/c1-10-11-8-6-7-9-12(11)19-13(10)16-17-14(2,3)15(4,5)18-16/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHBFOOMPZZQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared according to a procedure analogous to that described for 7-chloro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole using 3-methyl-benzo[b]thiophene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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